(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile
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Overview
Description
(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile is an organic compound characterized by the presence of methoxyphenyl and nitrophenyl groups attached to a penta-2,4-dienenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-nitrobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with malononitrile in the presence of a base such as piperidine to form the intermediate compounds.
Cyclization: The intermediate compounds are then subjected to cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In industry, the compound could be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-5-(4-hydroxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile
- (2E,4E)-5-(4-methylphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile
Properties
IUPAC Name |
(2E,4E)-5-(4-methoxyphenyl)-2-(3-nitrophenyl)penta-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-23-18-10-8-14(9-11-18)4-2-6-16(13-19)15-5-3-7-17(12-15)20(21)22/h2-12H,1H3/b4-2+,16-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULOZTNPSLRCHY-HYLYESJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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